

Spectrophotometric Determination of Disperse Blue 291 Concentration: An Application Note and Protocol

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Compound of Interest

Compound Name: Disperse blue 291

Cat. No.: B15555903

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Introduction

Disperse Blue 291 is a single azo disperse dye commonly utilized in the textile industry for dyeing polyester and its blended fabrics.[1][2] Its chemical formula is $C_{19}H_{21}BrN_6O_6$, with a molecular weight of 509.31 g/mol.[1] Accurate quantification of **Disperse Blue 291** is crucial for quality control in dyeing processes, environmental monitoring of textile effluents, and in toxicological studies.[3] Spectrophotometry offers a rapid, accessible, and cost-effective method for determining the concentration of this dye in solution. This application note provides a detailed protocol for the spectrophotometric determination of **Disperse Blue 291** concentration, including instrument parameters, preparation of standards, and data analysis. The method is based on the principle of the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.

Principle

The quantitative determination of **Disperse Blue 291** is based on measuring the absorbance of the dye solution at its wavelength of maximum absorbance (λ_{max}). The concentration of an unknown sample can then be calculated from a calibration curve constructed by plotting the

absorbance of standard solutions of known concentrations versus their respective concentrations.

Materials and Equipment

- Reagents:
 - **Disperse Blue 291** (analytical standard)
 - Acetone (spectroscopic grade)
- Equipment:
 - UV-Visible Spectrophotometer (double beam)
 - Analytical balance (± 0.0001 g)
 - Volumetric flasks (Class A; 10 mL, 25 mL, 50 mL, 100 mL)
 - Pipettes (Class A; various sizes)
 - Cuvettes (quartz or glass, 1 cm path length)

Experimental Protocols

Determination of Maximum Absorbance Wavelength (λ_{max})

A key parameter for quantitative analysis is the wavelength at which the analyte absorbs the most light.

- Prepare a dilute solution of **Disperse Blue 291** in acetone (e.g., 10 mg/L).
- Set the spectrophotometer to scan a wavelength range of 400 nm to 800 nm.
- Use acetone as the blank to zero the instrument.
- Measure the absorbance of the **Disperse Blue 291** solution across the scanned range.

- Identify the wavelength at which the highest absorbance peak is observed. This is the λ_{max} . For **Disperse Blue 291** in acetone, the λ_{max} is expected to be in the blue region of the visible spectrum.

Preparation of Standard Solutions

Accurate standard solutions are essential for a reliable calibration curve.

- Prepare a stock solution (e.g., 100 mg/L):
 - Accurately weigh 10.0 mg of **Disperse Blue 291** standard.
 - Quantitatively transfer the dye to a 100 mL volumetric flask.
 - Dissolve the dye in a small amount of acetone and then dilute to the mark with acetone. Mix thoroughly.
- Prepare a series of working standard solutions by diluting the stock solution. A suggested concentration range is 1 mg/L to 10 mg/L. For example, to prepare 10 mL of a 5 mg/L standard from a 100 mg/L stock solution:
 - Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask.
 - Dilute to the mark with acetone and mix thoroughly.
 - Repeat this process to create a series of at least five standard solutions of varying concentrations.

Calibration Curve Construction

- Set the spectrophotometer to the predetermined λ_{max} of **Disperse Blue 291**.
- Use acetone as the blank to zero the instrument.
- Measure the absorbance of each working standard solution at the λ_{max} .
- Plot a graph of absorbance (y-axis) versus concentration (x-axis).

- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). An R^2 value close to 1.00 indicates a good linear relationship.

Analysis of Unknown Sample

- Prepare the unknown sample by dissolving it in acetone. Ensure the final concentration falls within the range of the calibration curve. Dilution may be necessary.
- Measure the absorbance of the unknown sample at the λ_{max} .
- Calculate the concentration of **Disperse Blue 291** in the unknown sample using the equation from the linear regression of the calibration curve.

$$\text{Concentration} = (\text{Absorbance} - c) / m$$

Where:

- 'Absorbance' is the measured absorbance of the unknown sample.
- 'm' is the slope of the calibration curve.
- 'c' is the y-intercept of the calibration curve.

Data Presentation

Table 1: Physicochemical Properties of **Disperse Blue 291**

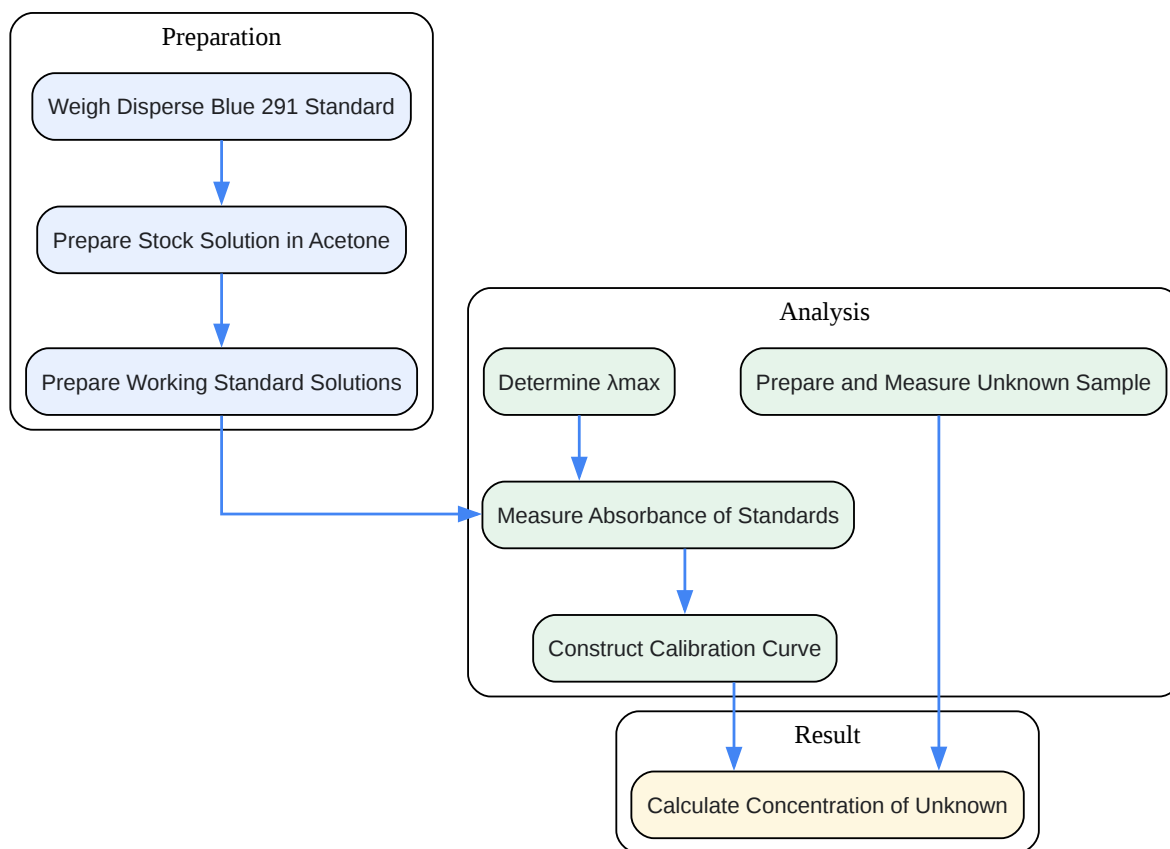
Property	Value	Reference
Chemical Formula	$\text{C}_{19}\text{H}_{21}\text{BrN}_6\text{O}_6$	[1]
Molecular Weight	509.31 g/mol	[1]
CAS Number	56548-64-2	[1]
Class	Single Azo Dye	[2]

Table 2: Calibration Data for Spectrophotometric Analysis of **Disperse Blue 291** in Acetone

Standard Concentration (mg/L)	Absorbance at λ_{max}
1.0	[Absorbance Value]
2.5	[Absorbance Value]
5.0	[Absorbance Value]
7.5	[Absorbance Value]
10.0	[Absorbance Value]
Linear Regression	
Slope (m)	[Value]
Y-intercept (c)	[Value]
Coefficient of Determination (R^2)	[Value]

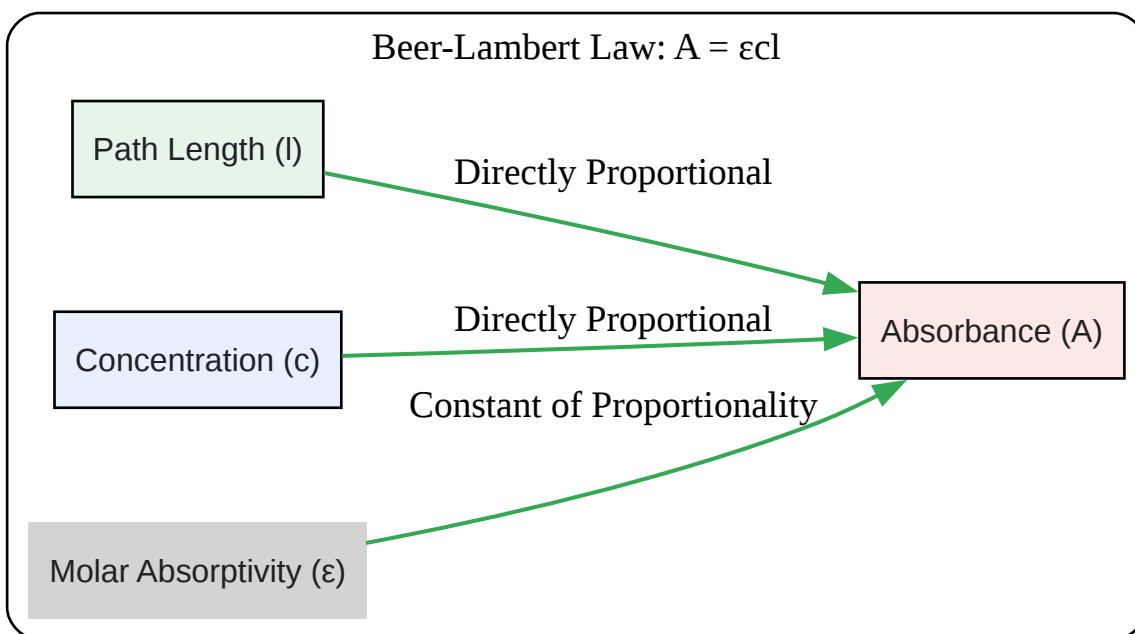
(Note: The absorbance values in this table are placeholders and should be determined experimentally.)

Mandatory Visualizations



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Caption: Experimental workflow for the spectrophotometric determination of **Disperse Blue 291**.



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Caption: Logical relationship of variables in the Beer-Lambert Law.

Conclusion

This application note provides a straightforward and reliable protocol for the spectrophotometric determination of **Disperse Blue 291** concentration. The method is suitable for routine analysis in various research and industrial settings. Adherence to proper laboratory techniques, including the use of high-purity solvents and calibrated equipment, is essential for obtaining accurate and reproducible results. For complex matrices, further sample preparation and validation may be required to account for potential interferences.

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